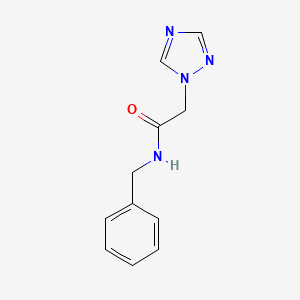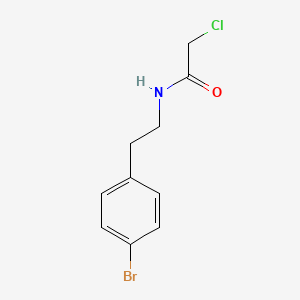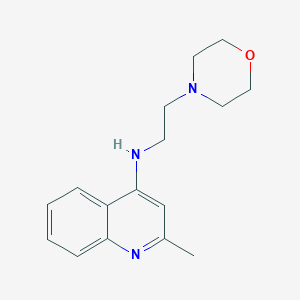![molecular formula C12H11NS B7441160 4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole, also known as cinnamyl thiazole ketone (CTK), is a chemical compound that has been studied for its potential applications in different fields, including pharmaceuticals, cosmetics, and food industries. CTK is a yellow to brownish liquid with a sweet, floral, and woody odor.
Mechanism of Action
The mechanism of action of CTK is not fully understood, but it is believed to involve the inhibition of different enzymes and pathways in the cells. CTK has been shown to inhibit the growth of different bacterial and fungal strains by affecting their cell membranes and metabolic pathways. CTK has also been shown to inhibit the production of different inflammatory mediators, such as cytokines and prostaglandins, by affecting the signaling pathways in the cells. CTK has also been shown to induce apoptosis, or programmed cell death, in different cancer cells by affecting their mitochondrial function and DNA synthesis.
Biochemical and Physiological Effects
CTK has been shown to exhibit different biochemical and physiological effects, depending on the concentration and exposure time. CTK has been shown to induce oxidative stress and DNA damage in different cells at high concentrations and long exposure times. CTK has also been shown to affect the expression of different genes and proteins in the cells, leading to changes in cell proliferation, differentiation, and apoptosis. CTK has also been shown to affect the immune system by modulating the production of different cytokines and chemokines.
Advantages and Limitations for Lab Experiments
CTK has several advantages for lab experiments, including its low toxicity, stability, and solubility in different solvents. CTK is also relatively easy to synthesize and purify, making it accessible for different research groups. However, CTK also has some limitations, including its potential to induce oxidative stress and DNA damage at high concentrations and long exposure times. CTK also has a relatively short half-life in the body, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on CTK. One direction is to explore the potential use of CTK as an anti-cancer agent, either alone or in combination with other drugs. Another direction is to investigate the mechanism of action of CTK in more detail, including its effects on different signaling pathways and enzymes. Another direction is to study the potential use of CTK in different formulations, such as nanoparticles or liposomes, to improve its stability and bioavailability. Finally, another direction is to investigate the potential use of CTK in different clinical settings, such as wound healing, dermatitis, and oral infections.
Synthesis Methods
CTK can be synthesized through the reaction of cinnamaldehyde and thioacetamide in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction takes place in a solvent, such as ethanol, at a specific temperature and time. The resulting product is purified through distillation and recrystallization to obtain a high-purity CTK.
Scientific Research Applications
CTK has been studied for its potential applications in different fields, including pharmaceuticals, cosmetics, and food industries. In the pharmaceutical industry, CTK has been shown to exhibit antibacterial, antifungal, and anti-inflammatory activities. CTK has also been studied for its potential use as an antioxidant and anti-cancer agent. In the cosmetic industry, CTK has been used as a fragrance ingredient in different products, such as perfumes, lotions, and soaps. In the food industry, CTK has been used as a flavoring agent in different products, such as baked goods, candies, and beverages.
properties
IUPAC Name |
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-10-9-14-12(13-10)8-7-11-5-3-2-4-6-11/h2-9H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGRGPPMSNVTCL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)


![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)


![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)

